PKG drug G1 sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PKG drug G1 sodium salt is a compound known for its role as an activator of protein kinase G Iα (PKGIα). This compound has been studied for its potential therapeutic effects, particularly in the context of cardiovascular diseases. It induces vasodilation and reduces blood pressure through mechanisms that are both dependent and independent of PKGIα .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PKG drug G1 sodium salt involves the reaction of 5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-4-imidazolidinone with sodium hydroxide. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards of purity and quality .
化学反応の分析
Types of Reactions
PKG drug G1 sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction is crucial for its activation of PKGIα.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that retain the core structure of this compound .
科学的研究の応用
PKG drug G1 sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the activation of protein kinases.
Biology: Researchers use it to investigate cellular signaling pathways involving PKGIα.
Medicine: The compound is studied for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control
作用機序
PKG drug G1 sodium salt exerts its effects by activating PKGIα. This activation leads to the phosphorylation of downstream targets, resulting in vasodilation and reduced blood pressure. The compound can also induce these effects through mechanisms independent of PKGIα, involving other signaling pathways .
類似化合物との比較
Similar Compounds
Vasonatrin Peptide: A chimera of atrial natriuretic peptide and C-type natriuretic peptide, known for its vasodilating actions.
Rp-8-pCPT-cGMPS sodium: An inhibitor of PKGIα, used to study the role of cyclic guanosine monophosphate in cellular signaling.
Uniqueness
PKG drug G1 sodium salt is unique in its ability to activate PKGIα through both oxidative and non-oxidative mechanisms. This dual mode of action makes it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C13H10N3NaOS |
---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
sodium;(5Z)-5-[(2-methylindol-1-id-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H11N3OS.Na/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7;/h2-6H,1H3,(H3,14,15,16,17,18);/q;+1/p-1 |
InChIキー |
KUDYLQWRRNWNJB-UHFFFAOYSA-M |
異性体SMILES |
CC1=C(C2=CC=CC=C2[N-]1)/C=C\3/C(=O)NC(=S)N3.[Na+] |
正規SMILES |
CC1=C(C2=CC=CC=C2[N-]1)C=C3C(=O)NC(=S)N3.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。